molecular formula C16H11BrN2OS2 B2916366 5-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 391229-72-4

5-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2916366
CAS No.: 391229-72-4
M. Wt: 391.3
InChI Key: CMZAIUNPUAUUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide is a novel synthetic compound designed for research applications, particularly in medicinal chemistry and drug discovery. It features a hybrid structure combining a brominated thiophene carboxamide scaffold with a 4,5-dihydronaphtho[1,2-d]thiazole moiety. This molecular architecture is of significant interest in the development of potential therapeutic agents. Thiophene carboxamide derivatives are a prominent class of heterocyclic compounds known for their versatile pharmacological properties and are considered attractive scaffolds in anticancer research . Studies on structurally similar compounds have demonstrated potent cytotoxic effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The biological activity is often mediated through mechanisms such as caspase 3/7 activation, induction of mitochondrial depolarization, and disruption of cellular redox homeostasis . The incorporation of the bromo-substituent on the thiophene ring is a common strategy to enhance biological potency, as seen in other bioactive thiophene derivatives . The 4,5-dihydronaphtho[1,2-d]thiazole component of the molecule is a fused heterocyclic system that contributes to the compound's planarity and rigidity, which can enhance receptor binding interactions . Researchers can utilize this high-purity compound as a key intermediate or building block for further synthetic modifications, such as Suzuki-Miyaura cross-coupling reactions, to create a diverse library of analogs for structure-activity relationship (SAR) studies . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-bromo-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2OS2/c17-13-8-7-12(21-13)15(20)19-16-18-14-10-4-2-1-3-9(10)5-6-11(14)22-16/h1-4,7-8H,5-6H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZAIUNPUAUUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrN3OSC_{13}H_{10}BrN_3OS, with a molecular weight of approximately 325.3 g/mol. Its structure features a bromine atom, a thiophene ring, and a carboxamide functional group, contributing to its diverse biological activities.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazole have shown promising results against various cancer cell lines. A study on thiazole derivatives demonstrated that modifications at the N-aryl amide group enhanced their potency against cancer cells while maintaining low cytotoxicity in normal cell lines .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Thiazole Derivative AMCF-7 (Breast Cancer)15.5Induction of apoptosis
Thiazole Derivative BHeLa (Cervical Cancer)10.3Inhibition of cell proliferation
This compoundA549 (Lung Cancer)TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thiazole derivatives have been reported to exhibit activity against various bacterial strains. A study highlighted that certain thiazole derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups in the structure enhances the antimicrobial potency.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Thiazole Derivative CStaphylococcus aureus32 µg/mL
Thiazole Derivative DEscherichia coli64 µg/mL
This compoundTBDTBD

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds with thiazole scaffolds have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research indicates that specific modifications in the thiazole ring can enhance this activity .

Table 3: Anti-inflammatory Effects of Thiazole Derivatives

CompoundInflammatory ModelEffect Observed
Thiazole Derivative ECarrageenan-induced paw edema in ratsSignificant reduction in edema
Thiazole Derivative FLPS-stimulated macrophagesDecreased TNF-alpha production
This compoundTBDTBD

Case Studies

  • Anticancer Study : A recent study evaluated the anticancer potential of a series of thiazole derivatives against the A549 lung cancer cell line. The findings suggested that structural modifications significantly influenced their activity levels.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thiazole derivatives against multidrug-resistant bacterial strains. The results indicated that specific derivatives exhibited strong inhibitory effects.
  • Inflammatory Response Assessment : In a model of acute inflammation, compounds similar to this compound were shown to reduce inflammatory markers significantly.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Heterocycle Substituents Molecular Features Potential Applications Reference
5-Bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide 4,5-Dihydronaphthothiazole 5-Bromo-thiophene carboxamide Planar, conjugated system Antifungal agents, catalysis Inferred
5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (Compound 7, ) Pyrazole 5-Bromo-thiophene carboxamide Flexible pyrazole ring Arylation precursor
Substituted 4,5-dihydronaphtho[1,2-d][1,2,3]thiadiazoles (Jalilian et al., 2003) Thiadiazole Variable (e.g., methyl, halogens) Electron-deficient core Antifungal agents
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole () Imidazothiadiazole Bromine at position 2 Reactivity toward nucleophiles Synthetic intermediate

Key Observations :

  • Bromine Reactivity : The 5-bromo substituent on the thiophene ring parallels the reactivity of bromine in 2-bromoimidazothiadiazoles (), suggesting utility in Suzuki-Miyaura or Buchwald-Hartwig couplings .

Physicochemical Properties

  • Solubility : The dihydronaphthothiazole’s hydrophobicity may reduce aqueous solubility compared to pyrazole-based analogs (e.g., Compound 7), which retain polar NH groups .
  • Stability: Bromine’s electron-withdrawing effect could enhance stability against oxidative degradation relative to non-halogenated analogs.

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